6-Fluoro-1H-indol-4-ol
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Overview
Description
“6-Fluoro-1H-indol-4-ol” is a chemical compound with the molecular formula C8H6FNO . It is an indole derivative, which is a class of compounds that have been recognized for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an indole ring, which is a benzene ring fused to a pyrrole ring, with a fluorine atom at the 6-position and a hydroxyl group at the 4-position .
Scientific Research Applications
HIV-1 Inhibition
One of the significant applications of fluoroindoles is in the development of HIV-1 inhibitors. Indole derivatives, including fluoroindoles, have shown promising results in interfering with the interaction of the HIV surface protein gp120 with the host cell receptor CD4. The study by Wang et al. (2003) highlights the discovery of BMS-378806, a 7-azaindole derivative, which exhibits improved pharmaceutical properties while retaining HIV-1 inhibitory profiles Discovery of 4-benzoyl-1-[(4-methoxy-1H- pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2- (R)-methylpiperazine (BMS-378806): a novel HIV-1 attachment inhibitor that interferes with CD4-gp120 interactions.
Synthesis of Novel Compounds
Rao et al. (2019) demonstrated the catalytic activity of nickel ferrite nanoparticles in synthesizing novel oxazol-5(4H)-one derivatives from fluoroindole, highlighting the potential of fluoroindoles in organic synthesis and their biological activities Catalytic activity of nickel ferrite nanoparticles in synthesis of 4-aryl benzelidene-2- ((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one and its evaluate the biological activity.
Antimicrobial and Antiproliferative Activities
Studies have also focused on the synthesis of heterocycles from fluoroindoles for evaluating their antimicrobial, antiinflammatory, and antiproliferative activities. Narayana et al. (2009) explored derivatives of fluoroindole for these biological activities, emphasizing the diverse potential of fluoroindoles in pharmaceutical applications Synthesis and Studies on Antimicrobial, Antiinflammatory and Antiproliferative Activities of Heterocycles Derived from 4‐/5‐/6‐/7‐Nitro/5‐Fluoro/Chloro/Bromoindole‐2‐carbohydrazides.
Antitumor Agents
Fluoroindoles are also being studied as antitumor agents. Gu et al. (2017) synthesized a series of novel 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, evaluated their in vitro antitumor activities, and characterized their DNA binding properties. These studies indicate the potential of fluoroindoles in the development of new antitumor drugs Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives.
Material Science Applications
Li et al. (2023) developed a Rh(III)-catalyzed defluorinative annulation process for synthesizing 6-fluoro-indolo[2,1-a]isoquinolines, demonstrating the utility of fluoroindoles in the synthesis of fluorinated heterocycles with potential applications in material science and as luminescent materials Synthesis of Mono-Fluorinated Heterocylces with a Ring-Junction Nitrogen Atom via Rh(III)-Catalyzed CF3-Carbenoid C−H Functionalization and Defluorinative Annulation.
Future Directions
Mechanism of Action
Target of Action
6-Fluoro-1H-indol-4-ol, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole is a signaling molecule produced both by bacteria and plants, and it plays a role in various biochemical pathways . Indole can be derivatized to several halogenated and oxygenated compounds that have promising bioactivity
Result of Action
Indole derivatives are known to exhibit a broad range of biological activities
Properties
IUPAC Name |
6-fluoro-1H-indol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYCTSGFMQCPNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646246 |
Source
|
Record name | 6-Fluoro-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-04-0 |
Source
|
Record name | 6-Fluoro-1H-indol-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885521-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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